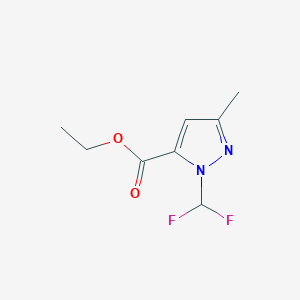
1-(二氟甲基)-3-甲基-1H-吡唑-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 1998216-36-6 . Its molecular weight is 204.18 . The IUPAC name for this compound is ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)12(11-6)8(9)10/h4,8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The ability of the difluoromethyl group to form hydrogen bonds has been quantified as [A], a parameter defining hydrogen bond acidity .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.18 . The ability of the difluoromethyl group to form hydrogen bonds has been quantified as [A], a parameter defining hydrogen bond acidity .科学研究应用
Late-Stage Difluoromethylation
The compound’s difluoromethyl group (CF₂H) has attracted attention in late-stage functionalization processes. Researchers have developed methods for introducing this motif into diverse molecular frameworks. Notably, X–CF₂H bond formation (where X = C(sp), C(sp₂), C(sp₃), O, N, or S) has been achieved using various reagents . Metal-based approaches, both stoichiometric and catalytic, have emerged as powerful tools for constructing CF₂H bonds. Additionally, Minisci-type radical chemistry enables difluoromethylation of C(sp₂)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains challenging, recent advancements include site-selective installation of CF₂H onto large biomolecules like proteins.
Insecticidal Activities
Derivatives of 1H-pyrazole-5-carboxylic acid have been explored for their insecticidal properties. For instance, novel compounds containing oxazole and thiazole rings exhibited promising bioactivity against Aphis fabae (black bean aphid). Compound 7h demonstrated 85.7% mortality at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid .
Drug Design
The pyrazole ring, including 1H-pyrazole-5-carboxamide derivatives, plays a crucial role in drug design. These compounds are valued for their low toxicity and high bioactivity. Notably, tebufenpyrad, a commercial insecticide, features a pyrazole core structure. Incorporating pyrazole-5-carboxylic acid into pesticide molecules enhances their effectiveness .
Agrochemical Applications
Oxazole and thiazole rings, often found in agrochemicals, contribute to the bioactivity of various compounds. Famoxadone, metamifop, ethaboxam, and trifluzamide are examples of commercially developed derivatives. Researchers continue to explore novel pyrazole derivatives with improved insecticidal properties .
Neurotoxic Potential
In a recent study, a newly synthesized pyrazoline derivative exhibited neurotoxic effects. The compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), impacted acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in alevins’ brains .
One-Pot Synthesis
Researchers have developed a one-pot procedure for synthesizing pyrazole-5-carboxylates. This involves 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as the solvent .
安全和危害
The safety information for this compound indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用机制
Target of Action
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate, also known as 1H-Pyrazole-5-carboxylic acid, 1-(difluoromethyl)-3-methyl-, ethyl ester, is primarily used as an intermediate to fungicides . These fungicides act by inhibiting succinate dehydrogenase (SDHI) , a key enzyme in the tricarboxylic acid cycle (TCA cycle or Krebs cycle). The TCA cycle is a crucial metabolic pathway that provides energy to cells. Inhibition of SDHI disrupts this energy production, leading to the death of the fungi .
Mode of Action
The compound interacts with its target, succinate dehydrogenase, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the TCA cycle, preventing the conversion of succinate to fumarate, a critical step in energy production. As a result, the energy metabolism of the fungi is compromised, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TCA cycle . By inhibiting succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, and other important metabolic intermediates. The downstream effects include a decrease in cellular growth and reproduction, ultimately leading to the death of the fungi .
Pharmacokinetics
These modifications can attenuate toxicity, alter activity, and impact bioavailability . .
Result of Action
The primary result of the action of this compound is the death of fungi. By inhibiting a key enzyme in the TCA cycle, the compound disrupts energy production within the fungal cells. This disruption leads to a decrease in cellular growth and reproduction, ultimately causing the death of the fungi .
属性
IUPAC Name |
ethyl 2-(difluoromethyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)11-12(6)8(9)10/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLIACPJFCVSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

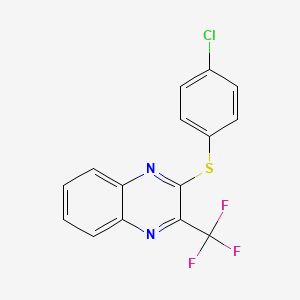
![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)
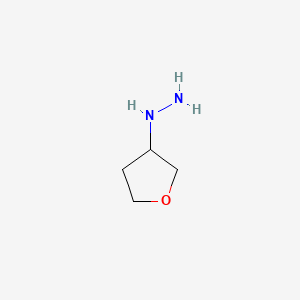

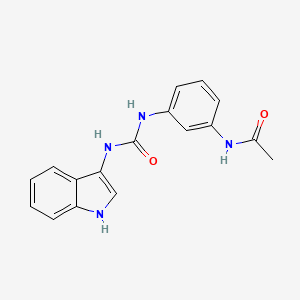
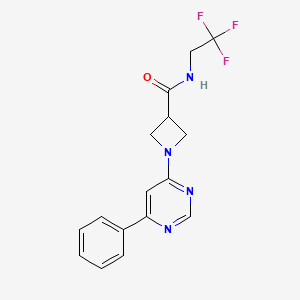
![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)


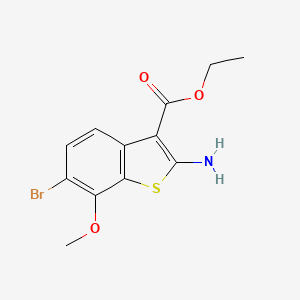
![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)
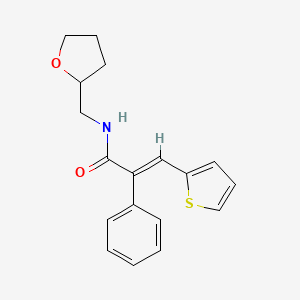

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)